molecular formula C7H12O2 B14600826 2-Ethyl-3-methylbut-2-enoic acid CAS No. 60582-21-0

2-Ethyl-3-methylbut-2-enoic acid

Cat. No.: B14600826
CAS No.: 60582-21-0
M. Wt: 128.17 g/mol
InChI Key: SUAWXOQFWMLUMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-3-methylbut-2-enoic acid is a high-purity unsaturated carboxylic acid with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic chemistry research, particularly for studying stereochemistry in 3-substituted 2-methylbut-2-enoic acid derivatives . Its structural features, including the carboxylic acid functional group and unsaturated alkene chain, make it suitable for developing novel synthetic methodologies, stereoselective reactions, and investigating reaction mechanisms . Researchers utilize this compound in the synthesis of complex organic molecules, where its reactive sites allow for further functionalization and derivatization. The compound is offered exclusively for research and development purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60582-21-0

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2-ethyl-3-methylbut-2-enoic acid

InChI

InChI=1S/C7H12O2/c1-4-6(5(2)3)7(8)9/h4H2,1-3H3,(H,8,9)

InChI Key

SUAWXOQFWMLUMR-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C)C)C(=O)O

Origin of Product

United States

Nomenclature and Structural Representations of 2 Ethyl 3 Methylbut 2 Enoic Acid

IUPAC Systematic Naming Conventions

The systematic name for the compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 2-ethyl-3-methylbut-2-enoic acid . nih.gov This name is derived from its structure, which features a four-carbon butenoic acid backbone. An ethyl group is attached to the second carbon, and a methyl group is located on the third carbon. The "-2-en" designation indicates a double bond between the second and third carbon atoms of the main chain.

CAS Registry Number and Unique Identifiers

The Chemical Abstracts Service (CAS) has assigned the registry number 60582-21-0 to this compound. nih.gov This unique identifier is essential for its unambiguous identification in chemical databases and literature.

Canonical SMILES and InChI/InChIKey Notations

The structural information of this compound can be represented in various machine-readable formats. nih.gov The Canonical SMILES (Simplified Molecular-Input Line-Entry System) string is CCC(=C(C)C)C(=O)O . nih.gov The InChI (International Chemical Identifier) provides a layered representation of the molecule and is given as InChI=1S/C7H12O2/c1-4-6(5(2)3)7(8)9/h4H2,1-3H3,(H,8,9) . nih.gov From the InChI, a hashed version known as the InChIKey is generated, which for this compound is SUAWXOQFWMLUMR-UHFFFAOYSA-N . nih.gov

Molecular Formula

The molecular formula for this compound is C7H12O2 . nih.gov This indicates that each molecule of the compound contains seven carbon atoms, twelve hydrogen atoms, and two oxygen atoms.

IdentifierValue
IUPAC Name This compound nih.gov
CAS Registry Number 60582-21-0 nih.gov
Canonical SMILES CCC(=C(C)C)C(=O)O nih.gov
InChI InChI=1S/C7H12O2/c1-4-6(5(2)3)7(8)9/h4H2,1-3H3,(H,8,9) nih.gov
InChIKey SUAWXOQFWMLUMR-UHFFFAOYSA-N nih.gov
Molecular Formula C7H12O2 nih.gov

Structural Isomers and Closely Related Chemical Entities

3-Methylbut-2-enoic acid, commonly known as Senecioic acid or 3,3-Dimethylacrylic acid, is a structurally related compound. medkoo.comnih.govscitoys.com It is a naturally occurring substance found in various plants and is also an endogenous metabolite. nih.govglpbio.comhmdb.ca

Here's a comparative table of their key properties:

PropertyThis compound3-Methylbut-2-enoic acid (Senecioic Acid)
Molecular Formula C7H12O2 nih.govC5H8O2 medkoo.comchemsynthesis.com
Molecular Weight 128.17 g/mol nih.gov100.12 g/mol medkoo.comnih.gov
IUPAC Name This compound nih.gov3-methylbut-2-enoic acid nih.gov
CAS Registry Number 60582-21-0 nih.gov541-47-9 medkoo.comglpbio.com
SMILES CCC(=C(C)C)C(=O)O nih.govCC(=CC(=O)O)C nih.gov
InChIKey SUAWXOQFWMLUMR-UHFFFAOYSA-N nih.govYYPNJNDODFVZLE-UHFFFAOYSA-N medkoo.comnih.gov

The primary structural difference is the substitution at the second carbon of the butenoic acid chain. In this compound, there is an ethyl group, whereas in senecioic acid, this position is unsubstituted. This results in a higher molecular weight for the former.

Positional isomers of this compound exist, where the double bond and substituents are in different positions. One such isomer is 2-ethyl-2-methylbut-3-enoic acid . nih.gov This compound shares the same molecular formula (C7H12O2) but has a different arrangement of atoms. nih.gov In this isomer, the double bond is between the third and fourth carbons, and both the ethyl and methyl groups are on the second carbon.

Esters and Other Derivatives for Structural Context

To provide a broader structural context for this compound, it is useful to examine some of its esters and related derivatives. These compounds share structural similarities and can be found in various natural and synthetic applications.

2-Phenylethyl 3-methyl-2-butenoate

2-Phenylethyl 3-methyl-2-butenoate is an ester formed from 3-methyl-2-butenoic acid (also known as senecioic acid) and 2-phenylethanol. foodb.caepa.gov While not a direct derivative of this compound, it shares the butenoic acid core with a methyl substitution. It is classified as a fatty acid ester. foodb.ca

Table 2: Properties of 2-Phenylethyl 3-methyl-2-butenoate foodb.caepa.gov

PropertyValue
Molecular Formula C13H16O2
Molecular Weight 204.27 g/mol
IUPAC Name 2-phenylethyl 3-methylbut-2-enoate
Synonyms 2-Butenoic acid, 3-methyl-, 2-phenylethyl ester

Ethyl 2-methylbut-2-enoate

Ethyl 2-methylbut-2-enoate is another related ester. It is the ethyl ester of 2-methylbut-2-enoic acid. nih.gov This compound exists as (E) and (Z) stereoisomers, also known as ethyl tiglate and ethyl angelate, respectively. nist.govnist.gov The geometry of the substituents around the double bond defines the specific isomer.

Research into the synthesis and stereochemistry of 3-substituted 2-methylbut-2-enoic acid derivatives has shown that stereoselective synthesis methods can be employed to favor the formation of either the (E) or (Z) isomer. rsc.org For instance, the base-catalyzed addition of ethanol (B145695) to ethyl 2-methylbuta-2,3-dienoate is highly stereoselective, yielding ethyl (E)-3-ethoxy-2-methylbut-2-enoate. rsc.org Furthermore, UV irradiation can be used to convert the (E)-isomer of some derivatives into the (Z)-isomer. rsc.org

Table 3: Interactive Data for Esters and Derivatives

Compound NameMolecular FormulaIUPAC NameKey Feature
2-Phenylethyl 3-methyl-2-butenoateC13H16O22-phenylethyl 3-methylbut-2-enoateEster with a phenyl group
Ethyl 2-methylbut-2-enoateC7H12O2ethyl 2-methylbut-2-enoateEthyl ester, exists as stereoisomers
(E)-Ethyl 2-methylbut-2-enoateC7H12O2ethyl (2E)-2-methylbut-2-enoatetrans-isomer (Ethyl tiglate)
(Z)-Ethyl 2-methylbut-2-enoateC7H12O2ethyl (2Z)-2-methylbut-2-enoatecis-isomer (Ethyl angelate)

Synthetic Methodologies for 2 Ethyl 3 Methylbut 2 Enoic Acid and Analogues

Direct Synthetic Routes to 2-Ethyl-3-methylbut-2-enoic Acid

Literature providing specific, tested protocols for the direct synthesis of the tetrasubstituted olefin this compound is limited. However, plausible synthetic routes can be proposed based on established methodologies for constructing similar highly substituted α,β-unsaturated carboxylic acids.

The carbonylation of alkenes is a powerful method for the synthesis of carboxylic acids, involving the addition of carbon monoxide and a nucleophile across a double bond, often catalyzed by transition metals. For the synthesis of this compound, a potential precursor would be 2-ethyl-3-methyl-1-butene.

The hydroxycarbonylation of alkenes, which uses water as the nucleophile, can produce carboxylic acids. researchgate.net Metal-catalyzed additions to alkenes involving carbon monoxide are a significant area of research for producing a wide range of molecules, including carboxylic acids. researchgate.net While this method is synthetically useful, achieving the desired regioselectivity and stereoselectivity, especially with a trisubstituted alkene leading to a tetrasubstituted product, can be challenging. The reaction would likely require a palladium catalyst and specific ligand selection to control the addition of the carboxyl group to the more substituted carbon of the double bond.

Given the steric hindrance of the target molecule, multi-step approaches may offer greater control and higher yields. Two plausible retrospective pathways include the Reformatsky and Wittig reactions.

Reformatsky Reaction: This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy-ester. wikipedia.org For the synthesis of this compound, the precursor could be ethyl 2-bromo-2-ethylpropanoate reacting with 3-pentanone. The resulting β-hydroxy ester could then undergo dehydration under acidic or basic conditions to introduce the α,β-unsaturation, yielding the target carboxylic acid after hydrolysis. The Reformatsky reagent (an organozinc enolate) is less reactive than lithium enolates, which prevents side reactions like nucleophilic addition to the ester group. wikipedia.org

Wittig Reaction: The Wittig reaction is a widely used method for alkene synthesis from aldehydes or ketones and a phosphonium ylide. libretexts.orgwikipedia.org A modified approach, the Horner-Wadsworth-Emmons (HWE) reaction, is particularly effective for creating α,β-unsaturated esters with high stereoselectivity. This pathway would involve the reaction of 3-pentanone with a phosphonate carbanion, such as the anion of triethyl 2-phosphonobutanoate. This would generate the ethyl ester of this compound, which could then be hydrolyzed to the final carboxylic acid. Stabilized ylides or phosphonates, particularly those with an adjacent carbonyl group, typically yield the (E)-alkene as the major product. organic-chemistry.org

Synthesis of Related α,β-Unsaturated Carboxylic Acids

The synthesis of simpler, related α,β-unsaturated carboxylic acids is well-documented and provides a model for the types of reactions involved. The preparation of 3-methylbut-2-enoic acid from its corresponding aldehyde is a key example.

A common and efficient method for preparing carboxylic acids is the oxidation of the corresponding aldehyde. The synthesis of 3-methylbut-2-enoic acid can be achieved through the catalytic oxidation of 3-methyl-2-butenal. This process often utilizes air or oxygen as the primary oxidant, making it an environmentally conscious approach.

The oxidation of 3-methyl-2-butenal can be effectively catalyzed by various transition metals. A patented method describes the use of air, oxygen, or a mixture thereof as the oxidant in the presence of specific metal catalysts. nih.gov This approach ensures high reaction yield and product purity under controlled and safe conditions. nih.gov The catalysts employed are typically simple, readily available compounds of these metals.

MetalCatalyst Form
Copper (Cu)Oxide or Salt
Manganese (Mn)Oxide or Salt
Cobalt (Co)Oxide or Salt
Chromium (Cr)Oxide or Salt
Silver (Ag)Oxide or Salt
Iron (Fe)Oxide or Salt

Data derived from patent information describing catalysts for the oxidation of 3-methyl-2-butenal. nih.gov

The aerobic oxidation of aldehydes to carboxylic acids is one of the oldest known oxidation reactions and is understood to proceed through a radical-chain mechanism. researchgate.net This process, known as autoxidation, involves several key steps.

Initiation : The reaction begins with a hydrogen-atom abstraction (HAA) from the aldehyde (R-CHO), forming an acyl radical (R-C•=O). researchgate.net

Propagation : The acyl radical rapidly reacts with molecular oxygen (O₂) to form an acyl peroxy radical (R-C(=O)OO•). researchgate.net This peroxy radical can then abstract a hydrogen atom from another aldehyde molecule, generating a peracid (R-C(=O)OOH) and another acyl radical, thus propagating the chain reaction. researchgate.net

Termination/Conversion : The peracid formed is subsequently converted into the final carboxylic acid product via a Baeyer-Villiger type reaction. researchgate.net

This radical mechanism is fundamental to understanding how atmospheric oxygen can convert aldehydes into their corresponding carboxylic acids, a process that can occur even without a catalyst, though it is significantly accelerated by one. scispace.com The presence of reactive radical species like hydroxyl radicals (OH) is a key feature of this atmospheric and synthetic chemistry. thermofisher.com

Catalytic Oxidation of Aldehyde Precursors (e.g., 3-methyl-2-butenal to 3-methylbut-2-enoic acid)

Influence of Solvent Systems and Oxidant Delivery

The delivery method of the oxidant, whether added in one portion, incrementally, or continuously, can control the reaction temperature and minimize side reactions. For instance, in the oxidation of an unsaturated aldehyde to a carboxylic acid, a controlled addition of an oxidizing agent like potassium permanganate or chromium trioxide helps to maintain an optimal reaction temperature and prevent over-oxidation or degradation of the starting material.

Table 1: Influence of Solvent and Oxidant on a Representative Oxidation Reaction

Parameter Effect on Reaction Example System
Solvent Polarity Affects solubility of reactants and stability of charged intermediates. A polar solvent like aqueous acetone can facilitate the oxidation of an aldehyde using KMnO4.
Solvent Acidity/Basicity Can catalyze the reaction or participate in side reactions. Oxidations with potassium dichromate are typically performed in acidic media (e.g., sulfuric acid).
Oxidant Delivery Slow addition helps control exotherms and improve selectivity. Dropwise addition of Jones reagent (CrO3 in sulfuric acid) to a primary alcohol or aldehyde.

| Phase Transfer Catalyst | Facilitates reaction between reactants in different phases. | Use of a phase transfer catalyst in permanganate oxidations in a two-phase solvent system. |

Rearrangement Reactions from Alkynols (e.g., 2-methyl-3-butyne-2-alcohol)

A significant pathway for synthesizing α,β-unsaturated carbonyl compounds, which are direct precursors to acids like this compound, involves the rearrangement of tertiary alkynols. A notable example is the Meyer-Schuster rearrangement or related catalytic rearrangements of propargylic alcohols.

For instance, 2-methyl-3-butyne-2-alcohol can be catalytically rearranged to form 3-methyl-2-butenal. google.com This transformation is often catalyzed by a complex system, such as an acetylacetone titania-copper bromide-benzoic acid system. google.com The resulting α,β-unsaturated aldehyde can then be readily oxidized to the corresponding carboxylic acid, 3-methyl-2-butenoic acid. google.com This method provides a route to the core structure, which can be further functionalized.

Base-Catalyzed Addition Reactions to Allenic Esters for Stereoselective Formation of Precursors

Base-catalyzed conjugate addition reactions to allenic esters are a powerful tool for the stereoselective synthesis of precursors for substituted butenoic acids. rsc.org Allenic esters possess two electrophilic sites, allowing for nucleophilic attack. In the presence of a base, various nucleophiles can add to the allene system in a 1,4- (Michael) or 1,2-fashion. The base-catalyzed addition of nucleophiles like alcohols or stabilized carbanions can be highly stereoselective, leading to the formation of specific (E)- or (Z)-isomers of the resulting α,β-unsaturated ester. rsc.org For example, the base-catalyzed addition of ethanol (B145695) to ethyl 2-methylbuta-2,3-dienoate is reported to be highly stereoselective, yielding ethyl (E)-3-ethoxy-2-methylbut-2-enoate. rsc.org

The base-catalyzed addition to an allenic ester often proceeds via a Michael addition pathway. byjus.commasterorganicchemistry.com The reaction is initiated by the deprotonation of a nucleophile (the Michael donor) by a base, generating a nucleophilic species (e.g., an enolate or an alkoxide). byjus.comorganic-chemistry.org This nucleophile then attacks the central carbon of the allene system of the Michael acceptor (the allenic ester). This conjugate addition leads to the formation of an enolate intermediate, which is subsequently protonated to yield the final α,β-unsaturated product. masterorganicchemistry.com The thermodynamic control inherent in the Michael addition often favors the formation of the more stable product. organic-chemistry.org

The stereochemical outcome of base-catalyzed additions to allenic esters is governed by several factors, including the nature of the solvent and the strength of the base.

Solvent Polarity: The polarity of the solvent can influence the geometry of the transition state and the stability of charged intermediates. In some cases, polar aprotic solvents may favor one stereoisomer, while nonpolar solvents favor another by altering the aggregation state of the base and nucleophile.

Base Strength: The strength of the base is crucial for generating the nucleophile. byjus.com Strong, non-nucleophilic bases are often preferred to avoid competitive side reactions. The choice of the counter-ion associated with the base can also play a role in coordinating with intermediates, thereby influencing the stereoselectivity of the protonation step. The use of chiral bases or catalysts can induce enantioselectivity in the addition, providing a route to optically active products. acs.orgnih.gov

Table 2: Factors Affecting Stereoselectivity in Allenic Ester Addition

Factor Influence Desired Outcome
Base Steric bulk and strength can dictate the facial selectivity of the attack. High diastereoselectivity or enantioselectivity.
Solvent Polarity affects transition state stability and ion pairing. Control over (E)/(Z) isomer formation.
Temperature Lower temperatures often increase selectivity by favoring the kinetically controlled product. Enhanced stereochemical purity.

| Substrate Structure | Steric hindrance on the allene or nucleophile can direct the approach of the nucleophile. | Predictable stereochemical outcome. |

Derivatization from Cyanohydrins

Cyanohydrins serve as versatile intermediates in the synthesis of various organic compounds, including α,β-unsaturated acids. jove.com Aldehydes and ketones react with hydrogen cyanide (HCN), typically in the presence of a catalytic amount of base, to form cyanohydrins. jove.comncert.nic.in The cyanohydrin can then be converted into the target acid. This process generally involves two key steps: dehydration of the hydroxyl group and hydrolysis of the nitrile group. Under acidic conditions, the hydroxyl group can be eliminated as water, forming an unsaturated nitrile. Subsequent acid- or base-catalyzed hydrolysis of the nitrile functional group yields the corresponding carboxylic acid. jove.com This pathway provides a method for extending a carbon chain and introducing the carboxylic acid functionality. researchgate.net

Alternative Synthetic Strategies (e.g., condensation/haloform reactions)

Alternative routes to this compound and its analogues include classic organic reactions such as condensation and haloform reactions.

Condensation Reactions: Aldol-type condensation reactions can be employed to construct the carbon skeleton of the target molecule. ncert.nic.in For example, the condensation of an appropriate ketone and aldehyde, followed by dehydration, can yield an α,β-unsaturated ketone. This ketone can then be further manipulated to produce the desired carboxylic acid.

Haloform Reaction: The haloform reaction is a well-established method for converting methyl ketones into carboxylic acids with one less carbon atom. ncert.nic.in A related application involves the haloform reaction of α,β-unsaturated methyl ketones. For instance, mesityl oxide, which can be formed from the aldol (B89426) condensation of acetone, can undergo a haloform reaction with a hypohalite solution to yield 3-methyl-2-butenoic acid. google.com This strategy is effective for synthesizing certain butenoic acid derivatives. orgsyn.org

Chemical Reactivity and Reaction Mechanisms of 2 Ethyl 3 Methylbut 2 Enoic Acid Systems

Reactivity of the α,β-Unsaturated System

The defining feature of 2-Ethyl-3-methylbut-2-enoic acid is the conjugation of the C=C double bond with the C=O of the carboxyl group. This electronic communication delocalizes the pi-electron density across the system, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.

The electron-withdrawing nature of the carboxylic acid group polarizes the carbon-carbon double bond, making the β-carbon atom an electrophilic center. This allows this compound to act as a Michael acceptor, undergoing conjugate addition reactions with a variety of soft nucleophiles. masterorganicchemistry.comlibretexts.org The reaction proceeds via the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the 1,4-addition product. masterorganicchemistry.com

The general mechanism involves:

Formation of a nucleophile (e.g., deprotonation of a β-dicarbonyl compound to form an enolate).

Nucleophilic attack at the β-carbon of the α,β-unsaturated system.

Protonation of the resulting enolate intermediate to give the final saturated product. masterorganicchemistry.com

A variety of nucleophiles can participate in this reaction, leading to the formation of diverse molecular scaffolds.

Table 1: Examples of Nucleophiles for Michael Addition

Nucleophile Type Specific Example Resulting Product Structure
Enolates Diethyl malonate Diethyl 2-(1-carboxy-1-ethyl-2-methylpropyl)malonate
Organocuprates Lithium dimethylcuprate 2-Ethyl-3,3-dimethylbutanoic acid
Amines Ammonia 3-Amino-2-ethyl-3-methylbutanoic acid

While the double bond is electron-deficient, it can still undergo electrophilic addition reactions, particularly with strong electrophiles like hydrogen halides. The mechanism involves the initial attack of the pi electrons of the double bond on the electrophile. libretexts.org However, the regioselectivity of this addition is influenced by the electron-withdrawing carboxylic acid group. Unlike typical alkenes that follow Markovnikov's rule, the addition of unsymmetrical reagents to α,β-unsaturated acids often proceeds in an anti-Markovnikov fashion. libretexts.org

This occurs because the initial protonation happens at the carbonyl oxygen, creating a resonance-stabilized cation with positive charge density on the β-carbon. libretexts.org The subsequent attack by the nucleophile (e.g., a halide ion) occurs at this β-carbon. libretexts.org

Table 2: Electrophilic Addition Reactions

Reagent Product Regioselectivity
HBr 3-Bromo-2-ethyl-3-methylbutanoic acid Anti-Markovnikov
H₂O (acid-catalyzed) 2-Ethyl-3-hydroxy-3-methylbutanoic acid Anti-Markovnikov

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group in this compound undergoes the typical reactions characteristic of this functional group, including esterification, amidation, reduction, and oxidative degradation.

This compound can be readily converted into its corresponding esters and amides. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using an entraining agent to remove the water formed during the reaction. google.com Amidation involves the reaction with an amine, often facilitated by a coupling agent to form a more reactive intermediate. These reactions preserve the α,β-unsaturated system.

Table 3: Esterification and Amidation Products

Reagent Product Name
Ethanol (B145695) (H⁺ catalyst) Ethyl 2-ethyl-3-methylbut-2-enoate nih.gov
Methanol (H⁺ catalyst) Methyl 2-ethyl-3-methylbut-2-enoate
Ammonia (coupling agent) 2-Ethyl-3-methylbut-2-enamide

The reduction of this compound can yield different products depending on the reducing agent and reaction conditions.

Complete Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the carboxylic acid and the carbon-carbon double bond, yielding the saturated alcohol, 2-ethyl-3-methylbutan-1-ol. chemguide.co.uk

Selective Reduction: It is possible to selectively reduce the carboxylic acid to an allylic alcohol without affecting the double bond. This can be achieved using specific methodologies, such as biocatalytic systems employing carboxylic acid reductases (CARs). rsc.orgrsc.org This would yield 2-ethyl-3-methylbut-2-en-1-ol. Alternatively, conjugate reduction methods using reagents like copper hydride can reduce the double bond while leaving the carboxylic acid intact, leading to 2-ethyl-3-methylbutanoic acid. organic-chemistry.org

Table 4: Reduction Products of this compound

Reducing Agent/Method Product Functional Groups Reduced
Lithium Aluminum Hydride (LiAlH₄) 2-Ethyl-3-methylbutan-1-ol C=O and C=C
Carboxylic Acid Reductase (CAR) 2-Ethyl-3-methylbut-2-en-1-ol C=O only

The carbon-carbon double bond in this compound is susceptible to oxidative cleavage by strong oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄). Ozonolysis, followed by an oxidative work-up (e.g., with hydrogen peroxide), will cleave the double bond to form two new carbonyl-containing fragments. masterorganicchemistry.comlibretexts.org

In the case of this compound, the double bond is tetrasubstituted. Cleavage at this position would yield two main fragments:

From the C3 side (bearing the two methyl groups), propan-2-one (a ketone) is formed.

From the C2 side (bearing the ethyl and carboxyl groups), 2-oxobutanoic acid (an α-keto acid) is formed.

The reaction proceeds through an initial ozonide intermediate, which is then decomposed under oxidative conditions to yield the final products. masterorganicchemistry.com

Table 5: Products of Oxidative Cleavage of this compound

Reagent Cleavage Products
1. O₃; 2. H₂O₂ (Oxidative Work-up) Propan-2-one and 2-Oxobutanoic acid

Reactivity of the Ethyl and Methyl Side Chains

The ethyl and methyl groups attached to the carbon backbone of this compound are generally less reactive than the double bond or the carboxylic acid functionality. However, under specific conditions, these alkyl groups can participate in reactions.

Substitution Reactions on Alkyl Groups

Substitution reactions on the ethyl and methyl side chains of this compound are not common due to the high stability of C-H bonds in alkanes. However, free radical halogenation can occur, typically initiated by UV light. This reaction is generally non-selective and can lead to a mixture of halogenated products. For instance, reaction with chlorine gas (Cl₂) in the presence of UV light could lead to substitution on either the ethyl or the methyl group.

The reactivity of the different hydrogen atoms towards radical substitution depends on the stability of the resulting radical. Tertiary hydrogens are more reactive than secondary, which are in turn more reactive than primary hydrogens. In this compound, the hydrogen atoms on the methylene (-CH₂-) group of the ethyl side chain are secondary, while those on the terminal methyl (-CH₃) of the ethyl group and the other methyl group are primary. Therefore, substitution is statistically more likely to occur at the primary positions due to the higher number of available hydrogens, but the stability of the secondary radical could favor substitution at the methylene position.

Cyclization and Ring-Forming Reactions

The structure of this compound, featuring a carboxylic acid and a tetrasubstituted double bond, allows for a variety of intramolecular and intermolecular cyclization reactions.

Friedel-Crafts Alkylation: In the presence of a strong Lewis acid catalyst like AlCl₃, the double bond of this compound can act as a nucleophile to attack an aromatic ring in an intermolecular Friedel-Crafts alkylation reaction. wikipedia.orgmt.com The reaction would proceed through the formation of a carbocation intermediate. The initial protonation of the double bond would lead to a tertiary carbocation, which would then be attacked by the aromatic ring. However, the carboxylic acid group is deactivating, which can inhibit this reaction. Conversion of the carboxylic acid to an ester or acid chloride might be necessary to facilitate the reaction.

Cyclocondensation: Cyclocondensation reactions involve the joining of two or more molecules to form a ring. Derivatives of this compound, such as its corresponding malonic ester derivative, could potentially undergo cyclocondensation reactions with dinucleophiles like urea or amidines to form heterocyclic rings. nih.gov For example, a reaction with urea could theoretically lead to a substituted barbituric acid derivative. These reactions often require elevated temperatures and the presence of a base.

Chromanone Formation: Chromanones are a class of heterocyclic compounds that can be synthesized from α,β-unsaturated carboxylic acids and phenols. nih.gov In a typical reaction, a phenol would be reacted with this compound in the presence of a strong acid catalyst. The reaction proceeds via a Michael addition of the phenol to the α,β-unsaturated acid, followed by an intramolecular Friedel-Crafts acylation. The substituents on the butenoic acid would be incorporated into the final chromanone structure.

Lactone Formation: Intramolecular cyclization of unsaturated carboxylic acids can lead to the formation of lactones (cyclic esters). While this compound is an α,β-unsaturated acid, its isomers or derivatives could be more prone to lactonization. For instance, a related β,γ-unsaturated carboxylic acid can undergo acid-catalyzed cyclization where the carboxyl group acts as an internal nucleophile attacking the carbocation formed at the double bond. libretexts.org Oxidative cyclization of β,γ-unsaturated carboxylic acids using hypervalent iodine reagents is also a known method to produce 4-substituted furan-2-ones. organic-chemistry.org

Comparative Reactivity Studies with Structural Isomers

The reactivity of this compound can be better understood by comparing it with its structural isomers, primarily 2-ethyl-3-methylbut-3-enoic acid and 2-ethyl-2-methylbutanoic acid.

Compound NameStructureKey Reactive Features
This compound α,β-unsaturated carboxylic acidConjugated system allowing for 1,4-conjugate addition (Michael addition). The double bond is tetrasubstituted, which can sterically hinder some reactions.
2-Ethyl-3-methylbut-3-enoic acid β,γ-unsaturated carboxylic acidIsolated double bond and carboxylic acid. The double bond behaves more like a typical alkene. Prone to intramolecular cyclization (lactonization) under acidic conditions. libretexts.org
2-Ethyl-2-methylbutanoic acid Saturated carboxylic acidLacks a double bond, so it does not undergo addition or cyclization reactions involving a C=C bond. Reactivity is primarily centered on the carboxylic acid group (e.g., esterification, amide formation).

The key difference in reactivity between this compound and its β,γ-unsaturated isomer lies in the position of the double bond relative to the carboxylic acid. The conjugated system in the α,β-isomer makes the β-carbon electrophilic and susceptible to nucleophilic attack in a Michael addition. libretexts.org In contrast, the isolated double bond in the β,γ-isomer behaves like a typical alkene, undergoing electrophilic addition and, importantly, being well-positioned for intramolecular attack by the carboxylic acid to form a lactone. libretexts.org

The saturated isomer, 2-ethyl-2-methylbutanoic acid, lacks the reactivity associated with the carbon-carbon double bond. Its chemical behavior is dominated by the carboxylic acid functional group.

Studies on the reactions of thiols with α,β-unsaturated carbonyl compounds have shown that the substitution pattern on the double bond significantly influences reactivity. nih.gov Generally, increased substitution on the double bond, as seen in this compound, can decrease the rate of nucleophilic addition due to steric hindrance.

Stereochemistry and Conformational Analysis

Analysis of (E)/(Z) Geometric Isomerism around the Carbon-Carbon Double Bond

Experimental Determination of Isomer Ratios

Factors Influencing Isomerization (e.g., UV irradiation)

The equilibrium between (E) and (Z) isomers can be influenced by external factors, with ultraviolet (UV) irradiation being a prominent example. The absorption of UV light can provide the energy necessary to overcome the rotational barrier of the double bond, leading to isomerization. This process, known as photoisomerization, can be used to enrich a mixture in the thermodynamically less stable isomer.

For α,β-unsaturated carbonyl compounds, UV-induced (E)-to-(Z) geometrical isomerization is a well-documented phenomenon researchgate.net. In some cases, the presence of a photosensitizer can facilitate this transformation. For example, studies on related compounds have shown that irradiation can lead to a photostationary state, a mixture of isomers where the rates of forward and reverse isomerization are equal. In one study, the UV irradiation of diethyl (E)-2,4,5-trimethyl-3-oxahex-4-enedioate, a derivative of a butenoic acid, resulted in its conversion to the (Z)-isomer. This highlights the general principle that UV light can be a tool to manipulate the geometric isomerism in this class of compounds. The efficiency of these photoisomerizations can be dependent on the solvent and the wavelength of the UV light used.

Chirality and Enantiomerism in 2-Ethyl-3-methylbut-2-enoic Acid Derivatives

The introduction of a stereogenic center in derivatives of this compound gives rise to chirality, meaning the molecule is non-superimposable on its mirror image. These mirror images are known as enantiomers, and they exhibit identical physical properties except for their interaction with plane-polarized light and other chiral molecules.

Identification of Stereogenic Centers

A stereogenic center is typically a carbon atom bonded to four different substituents. In the case of derivatives of this compound, a common point for introducing chirality is at the α-carbon (C2) or β-carbon (C3) through various chemical modifications. For instance, reduction of the double bond in this compound would lead to 2-Ethyl-3-methylbutanoic acid, where the C2 and C3 atoms are potential stereogenic centers if the substituents at these positions are different. The presence of such centers is fundamental to the existence of enantiomers.

Absolute Configuration Assignment (R/S System via CIP Rules)

The absolute configuration of a stereogenic center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, which provide a systematic method for ranking the substituents attached to the chiral center. The rules are as follows:

Assign Priority: Priority is assigned to the atoms directly attached to the stereogenic center based on their atomic number. The higher the atomic number, the higher the priority.

Break Ties: If two or more atoms directly attached to the stereogenic center are the same, the priority is determined by moving to the next atoms along the chains until a point of first difference is found.

Orient the Molecule: The molecule is then oriented in space so that the substituent with the lowest priority (priority 4) is pointing away from the viewer.

Determine Configuration: The direction of the path from the highest priority substituent (1) to the second highest (2) to the third highest (3) is observed. If the direction is clockwise, the configuration is assigned as 'R' (from the Latin rectus, meaning right). If the direction is counter-clockwise, the configuration is assigned as 'S' (from the Latin sinister, meaning left).

This systematic approach allows for the unambiguous description of the three-dimensional arrangement of atoms at each stereogenic center within a molecule.

Enantiomeric Excess Determination

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in a greater amount than the other. It is calculated as:

ee (%) = |([R] - [S]) / ([R] + [S])| * 100

Several analytical techniques are employed to determine the enantiomeric excess of chiral derivatives of this compound.

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful separation technique that utilizes a chiral stationary phase (CSP). The enantiomers of a chiral compound interact differently with the CSP, leading to different retention times and allowing for their separation and quantification uma.es.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Solvating Agents: In the presence of a chiral auxiliary, the enantiomers of a chiral compound can form diastereomeric complexes that exhibit distinct signals in the NMR spectrum. The integration of these signals allows for the determination of the enantiomeric ratio nih.govheraldopenaccess.us.

The choice of method depends on the specific properties of the derivative being analyzed.

Analytical TechniquePrincipleApplication in Enantiomeric Excess Determination
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Separation and quantification of enantiomers based on their different retention times.
NMR Spectroscopy Formation of diastereomeric complexes with chiral auxiliaries, leading to distinct NMR signals for each enantiomer.Quantification of enantiomers by integrating the areas of their respective signals.

Conformational Preferences and Rotational Barriers

Due to the presence of the C=C double bond, rotation around it is highly restricted, leading to distinct (E) and (Z) geometric isomers. Within each geometric isomer, further conformational possibilities arise from the rotation around the aforementioned single bonds. The planarity of the conjugated π-system is a significant factor, with conformers that maintain this planarity being generally more stable.

Research on structurally related, simpler α,β-unsaturated acids, such as acrylic acid and methacrylic acid, provides valuable insights into the conformational behavior of this compound. Computational studies, particularly using Density Functional Theory (DFT), have been employed to calculate the potential energy surfaces and rotational barriers of these molecules.

For instance, in methacrylic acid (CH2=C(CH3)-COOH), which shares the α-methyl group with the target molecule, DFT calculations at the B3LYP/6-311+G** level have shown that the trans conformer (with respect to the C=C-C=O dihedral angle) is the more stable form. The rotational barrier around the C-C single bond in methacrylic acid has been calculated to be in the range of 4 to 6 kcal/mol. This barrier is a result of the disruption of the π-conjugation between the double bond and the carbonyl group as the molecule moves through a non-planar transition state.

Similarly, the rotation around the C-O bond of the carboxylic acid group also has a significant energy barrier. In methacrylic acid, this torsional barrier is calculated to be around 13 kcal/mol. This higher barrier is attributed to the partial double bond character of the C-O bond due to resonance and the energy required to break the intramolecular hydrogen bond that can form in the planar conformation.

For this compound, the presence of an ethyl group at the α-position and an additional methyl group at the β-position introduces greater steric hindrance compared to methacrylic acid. This increased steric strain is expected to influence the relative energies of the conformers and the heights of the rotational barriers. The bulky ethyl group will likely lead to a higher energy barrier for rotation around the C2-C3 bond as it clashes with the β-methyl group and the carboxylic acid group in the transition state.

The preferred conformation is still likely to be one where the conjugated system is planar or near-planar to maximize π-orbital overlap. However, the steric interactions may cause some deviation from perfect planarity. The relative stability of the s-cis and s-trans conformers (arising from rotation about the C2-C(O) bond) will be a balance between the stabilizing effect of conjugation and the destabilizing steric repulsion between the substituents.

The following tables summarize the expected rotational barriers for this compound, based on data from structurally similar compounds and considering the impact of its specific substituents.

Table 1: Estimated Rotational Barriers in this compound

Rotational Bond Estimated Barrier Height (kcal/mol) Key Influencing Factors
C2-C(O) > 6 Steric hindrance between the α-ethyl group, β-methyl group, and the carbonyl oxygen. Disruption of π-conjugation.

Table 2: Comparison of Rotational Barriers with Related Compounds (Calculated Values)

Compound Cα-Cβ Rotational Barrier (kcal/mol) C(O)-OH Rotational Barrier (kcal/mol) Reference
Acrylic Acid ~4-6 ~13 nih.gov

It is important to note that these values are estimations based on computational studies of smaller, related molecules. Experimental determination or high-level computational studies specifically on this compound would be necessary to determine the precise rotational barriers and conformational preferences.

Biochemical Pathways and Metabolic Roles

Endogenous Occurrence and Detection in Natural Systems

There is no scientific literature available that documents the endogenous occurrence or detection of 2-Ethyl-3-methylbut-2-enoic acid in natural systems such as plant volatiles, essential oils, or as a microbial metabolite. Its structural relatives, such as 3-methylbut-2-enoic acid (also known as senecioic acid) and its esters, have been identified in various natural sources and are used as flavoring agents and in the synthesis of pharmaceuticals and pesticides google.com.

Participation in Fatty Acid Metabolism and Synthesis Pathways

Direct participation of this compound in fatty acid metabolism and synthesis is not described in the existing literature. However, the catabolism of fatty acids, known as β-oxidation, involves a series of enzymatic reactions that break down acyl-CoA molecules. wikipedia.org For unsaturated fatty acids with branched structures, specialized enzymes are required to handle the double bonds and branches that differ from standard saturated, straight-chain fatty acids. wikipedia.orgwikipedia.org The metabolism of branched-chain fatty acids can be initiated by combining precursor molecules like propionyl-CoA (derived from valine or isoleucine) with malonyl-CoA, followed by elongation by the fatty acid synthase enzyme complex. nih.gov

Role in Branched-Chain Amino Acid Metabolism

While there is no documented role for this compound in the metabolism of branched-chain amino acids (BCAAs), this pathway is crucial for processing leucine, isoleucine, and valine. nih.govresearchgate.net The breakdown of these essential amino acids is a critical source of energy and biosynthetic precursors. nih.govresearchgate.net

The initial step in BCAA catabolism is a transamination reaction to form the corresponding branched-chain α-keto acids (BCKAs). researchgate.netyoutube.com This is followed by an irreversible oxidative decarboxylation catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which is the rate-limiting step in BCAA degradation. researchgate.net A deficiency in this enzyme complex leads to a serious metabolic disorder known as Maple Syrup Urine Disease (MSUD). youtube.com The subsequent steps resemble those of fatty acid oxidation, ultimately producing acetyl-CoA and/or succinyl-CoA, which can then enter the citric acid cycle. nih.govresearchgate.net

BCAAInitial Keto-AcidFinal Metabolic Products
Leucineα-ketoisocaproateAcetyl-CoA, Acetoacetate
Isoleucineα-keto-β-methylvalerateAcetyl-CoA, Succinyl-CoA
Valineα-ketoisovalerateSuccinyl-CoA

Biosynthesis of Related Esters and Terpenes in Biological Matrices

The biosynthesis of esters related to this compound is not specifically detailed in scientific literature. Generally, ester biosynthesis in biological systems involves the reaction of a carboxylic acid with an alcohol, a reaction often catalyzed by enzymes such as lipases or esterases. researchgate.net For example, ethyl 3-methylbut-2-enoate is a known ester with applications as a flavoring agent. molport.comnist.gov The formation of such esters in nature contributes to the aromatic properties of fruits and fermented products.

Specific enzymatic pathways and the corresponding gene regulation for the formation of this compound esters have not been identified. In general, the production of volatile esters in plants and microbes is a highly regulated process. The expression of genes encoding for alcohol acyltransferases (AATs), the enzymes responsible for ester synthesis, is often developmentally regulated and can be induced by various factors, including fruit ripening and environmental stress. The availability of substrates, namely specific acyl-CoAs and alcohols, is also a critical control point for the type and quantity of esters produced.

Formation and Metabolism of Acyl-Coenzyme A (Acyl-CoA) Derivatives (e.g., 3-methylbut-2-enoyl-CoA)

There is no evidence for the formation of an acyl-CoA derivative of this compound. However, the metabolism of related acyl-CoA derivatives is well-understood, particularly in the context of BCAA catabolism.

During the breakdown of leucine, the intermediate isovaleryl-CoA is dehydrogenated to form 3-methylcrotonyl-CoA (also known as 3-methylbut-2-enoyl-CoA). medlineplus.govwikipedia.org This step is catalyzed by isovaleryl-CoA dehydrogenase. The subsequent step involves the carboxylation of 3-methylcrotonyl-CoA by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC). medlineplus.govtexas.govhrsa.gov A deficiency in the MCC enzyme leads to the genetic disorder 3-methylcrotonyl-CoA carboxylase deficiency, an inherited condition where the body cannot properly process leucine. medlineplus.govwikipedia.orgtexas.govhrsa.govorpha.net

Key Steps in Leucine Catabolism Involving Acyl-CoA Derivatives:

Leucine → α-Ketoisocaproate

α-Ketoisocaproate → Isovaleryl-CoA

Isovaleryl-CoA3-Methylcrotonyl-CoA

3-Methylcrotonyl-CoA → 3-Methylglutaconyl-CoA

3-Methylglutaconyl-CoA → HMG-CoA → Acetoacetate + Acetyl-CoA

The process of β-oxidation is the primary catabolic pathway for breaking down fatty acids to produce acetyl-CoA, FADH₂, and NADH, which are subsequently used for ATP generation through the citric acid cycle and oxidative phosphorylation. wikipedia.orgaocs.org While a direct role for an acyl-CoA derivative of this compound in β-oxidation is not known, the metabolism of structurally similar compounds is integral to energy production.

The acyl-CoA derivatives generated from BCAA catabolism feed into central energy pathways. nih.gov For instance, the acetyl-CoA produced from leucine and isoleucine breakdown enters the citric acid cycle directly. youtube.com The succinyl-CoA produced from valine and isoleucine is also an intermediate of the citric acid cycle, highlighting how BCAA catabolism is linked to cellular energy production. nih.govresearchgate.net

Pathway StepEnzymeCofactors/Products
Acyl-CoA DehydrogenationAcyl-CoA DehydrogenaseFAD → FADH₂
Enoyl-CoA HydrationEnoyl-CoA HydrataseH₂O
Hydroxyacyl-CoA Dehydrogenation3-Hydroxyacyl-CoA DehydrogenaseNAD⁺ → NADH + H⁺
Thiolytic Cleavageβ-Ketoacyl-CoA ThiolaseCoA-SH → Acetyl-CoA

Transport Mechanisms of Acyl-CoA within Cellular Compartments

The metabolic journey of this compound within a cell begins with its activation and subsequent transport across various membrane-bound compartments, primarily for catabolism in the mitochondria. As a fatty acid, it must first be converted into a metabolically active form. This activation occurs in the cytosol, where an acyl-CoA synthetase enzyme utilizes ATP to attach Coenzyme A (CoA), forming 2-ethyl-3-methylbut-2-enoyl-CoA abuad.edu.ng.

The inner mitochondrial membrane, however, is impermeable to acyl-CoA molecules abuad.edu.ngnih.gov. Therefore, a specialized transport system, known as the carnitine shuttle, is required to move long-chain acyl-CoAs from the cytosol into the mitochondrial matrix for β-oxidation. This process involves a series of enzymatic steps:

Acyl-Carnitine Formation : The acyl group from 2-ethyl-3-methylbut-2-enoyl-CoA is transferred to carnitine by the enzyme carnitine palmitoyltransferase I (CPT-I), located on the outer mitochondrial membrane abuad.edu.ngaatbio.com.

Translocation : The resulting acyl-carnitine molecule is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT) in exchange for a free carnitine molecule nih.govnih.gov.

Acyl-CoA Reformation : Once inside the matrix, carnitine palmitoyltransferase II (CPT-II) transfers the acyl group back to a mitochondrial CoA molecule, reforming 2-ethyl-3-methylbut-2-enoyl-CoA and releasing free carnitine abuad.edu.ngnih.govnih.gov.

This shuttle mechanism is crucial for long-chain fatty acids. However, it is noteworthy that short- and medium-chain fatty acids can sometimes cross the mitochondrial membranes independently of carnitine and become activated within the mitochondrial matrix utah.edu. Given the 7-carbon structure of this compound, it falls near the boundary of these classifications, and its primary mode of transport would need experimental verification. Additionally, peroxisomes are known to be involved in the initial oxidation of very-long-chain and some branched-chain fatty acids nih.govproteinatlas.org.

Transport Step Enzyme/Transporter Location Function
Activation Acyl-CoA SynthetaseCytosolConverts the fatty acid to its Acyl-CoA derivative. abuad.edu.ng
Carnitine Conjugation Carnitine Palmitoyltransferase I (CPT-I)Outer Mitochondrial MembraneTransfers the acyl group from CoA to carnitine. abuad.edu.ngaatbio.com
Membrane Translocation Carnitine-Acylcarnitine Translocase (CACT)Inner Mitochondrial MembraneTransports acyl-carnitine into the matrix and carnitine out. nih.govnih.gov
CoA Re-conjugation Carnitine Palmitoyltransferase II (CPT-II)Inner Mitochondrial Membrane (Matrix side)Transfers the acyl group from carnitine back to CoA. abuad.edu.ngnih.gov

Interactions with Enzymes and Cellular Signaling Pathways

Once activated and transported, 2-ethyl-3-methylbut-2-enoyl-CoA is poised to interact with a variety of enzymes, influencing metabolic and signaling pathways. As a branched-chain fatty acid derivative, its metabolism is linked to the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine nih.govmdpi.comnih.gov.

Modulation of Enzymatic Activity (e.g., dehydrogenases)

The catabolism of branched-chain fatty acids involves a series of enzymatic reactions, with dehydrogenases playing a pivotal role. The initial steps of BCAA degradation lead to the formation of branched-chain acyl-CoA primers mdpi.comnih.govfrontiersin.org. This process involves oxidative decarboxylation catalyzed by the branched-chain α-keto acid dehydrogenase (BCKD) complex nih.govfrontiersin.orgresearchgate.net.

Following this, specific acyl-CoA dehydrogenases act on the branched-chain acyl-CoAs to proceed with their degradation frontiersin.orgresearchgate.net. For instance, the catabolism of valine, which leads to intermediates structurally related to this compound, involves the action of 3-hydroxyisobutyrate dehydrogenase researchgate.net. It is plausible that the metabolic breakdown of 2-ethyl-3-methylbut-2-enoyl-CoA would similarly involve specific dehydrogenases to process its unique branched and unsaturated structure.

Furthermore, branched-chain fatty acids and their metabolites can modulate the activity of key metabolic enzymes. Studies on other BCFAs have shown they can inhibit enzymes like hormone-sensitive lipase (HSL), a rate-limiting enzyme in lipolysis nih.gov. Elevated concentrations of fatty acids and BCAA metabolites can also interfere with central energy metabolism by inhibiting crucial enzymes of the TCA cycle, such as pyruvate dehydrogenase and succinate dehydrogenase frontiersin.orgnih.gov.

Influence on Gene Expression through Transcription Factor Interaction

Fatty acids and their CoA derivatives are not merely metabolic intermediates; they are also signaling molecules that can regulate gene expression by interacting with nuclear transcription factors annualreviews.org. This regulation allows cells to adapt their metabolic machinery to the available nutrients. Key transcription factors influenced by fatty acids include:

Peroxisome Proliferator-Activated Receptors (PPARs) : These are primary sensors for fatty acids and their derivatives, controlling genes involved in lipid metabolism and transport.

Sterol Regulatory Element-Binding Protein 1 (SREBP-1c) : This transcription factor regulates the expression of genes involved in de novo lipogenesis annualreviews.orgnih.gov.

Research on various BCFAs demonstrates their ability to modulate gene expression. For example, certain iso-BCFAs have been shown to decrease the messenger RNA (mRNA) levels of fatty acid synthase (FASN) and its upstream regulator, SREBP1 nih.gov. In human adipocytes, specific BCFAs can decrease the expression of genes related to both lipid synthesis and inflammation mdpi.comnih.gov. These effects highlight that the cellular response can be highly specific to the structure of the fatty acid. Therefore, it is likely that this compound or its metabolites could interact with these or other transcription factors, influencing the expression of genes that govern lipid metabolism and cellular signaling pathways.

Transcription Factor General Function Modulation by BCFAs
SREBP-1c Master regulator of lipogenesis (fat synthesis). annualreviews.orgnih.govExpression can be decreased by some iso-BCFAs. nih.govmdpi.com
PPARs Regulate genes for fatty acid oxidation and transport. annualreviews.orgActivated by various fatty acids, leading to adaptive metabolic changes.
FASN Key enzyme in fatty acid synthesis.mRNA levels can be decreased by iso-BCFAs but increased by anteiso-BCFAs. nih.gov

Microbial Transformations and Biocatalytic Potential

The unique structure of this compound also makes it a substrate of interest for microbial metabolism and biocatalysis. Microorganisms possess a vast and diverse enzymatic repertoire capable of transforming a wide array of organic compounds.

Studies on the microbial degradation of branched-chain alkanoic acids have shown that bacteria can metabolize these compounds, often through β-oxidation pathways, although the degree of branching can affect the degradation rate nih.gov. For example, organisms like Micrococcus luteus utilize branched-chain acyl-CoA molecules derived from BCAA catabolism as primers to synthesize their own branched-chain fatty acids and related olefin hydrocarbons frontiersin.org.

The field of biocatalysis offers significant potential for the transformation of α,β-unsaturated carboxylic acids like this compound. A particularly promising class of enzymes is the Carboxylic Acid Reductases (CARs) nih.gov. These enzymes catalyze the selective reduction of carboxylic acids to their corresponding aldehydes, a thermodynamically challenging reaction nih.govnih.gov. These aldehydes can then be further reduced to alcohols by other cellular dehydrogenases rsc.org.

Research has demonstrated that recombinant microorganisms, such as E. coli engineered to express CARs, can serve as efficient whole-cell biocatalysts. These systems can convert various α,β-unsaturated carboxylic acids into their saturated primary alcohol counterparts, showcasing a powerful multi-step hydrogenation capability rsc.orgrsc.org. This suggests a viable biocatalytic pathway for converting this compound into valuable chemical building blocks, such as 2-ethyl-3-methylbutan-1-ol, under mild and environmentally benign conditions.

Applications in Advanced Organic Synthesis

Precursor in the Synthesis of Bioactive Molecules

The potential of 2-Ethyl-3-methylbut-2-enoic acid and its derivatives to serve as precursors for bioactive compounds is an area of interest in medicinal chemistry. The introduction of its specific carbon skeleton can influence the biological activity of a target molecule.

Construction of β-Amino Acid Scaffolds

There is currently no direct scientific literature that documents the specific use of this compound in the construction of β-amino acid scaffolds. The synthesis of β-amino acids often involves established methodologies such as the Arndt-Eistert synthesis, homologation of α-amino acids, or various cycloaddition reactions, and the role of this particular branched-chain unsaturated acid has not been reported in these contexts.

Intermediacy in the Synthesis of Antifungal Agents (e.g., Ciclopirox Olamine)

While this compound itself is not directly cited as an intermediate in the synthesis of the antifungal agent Ciclopirox Olamine, structurally related compounds are utilized. Specifically, the synthesis of derivatives of Ciclopirox involves the use of ethyl 3-methylbut-2-enoate. acs.orgnih.gov This ester, which shares the core butenoate structure but lacks the ethyl group at the 2-position, undergoes a series of reactions to form the pyridone ring system characteristic of Ciclopirox and its analogs. acs.orgnih.gov A patent related to the synthesis of Ciclopirox Olamine also mentions 3-methylbut-2-enoic acid as a related substance. google.com The direct involvement of this compound in these synthetic pathways has not been documented.

Ciclopirox Olamine is a broad-spectrum antifungal agent that functions through the chelation of polyvalent metal cations like Fe3+, thereby inhibiting essential enzymes within the fungal cell. nih.gov

Building Block for Novel Therapeutic Agents and Biologically Active Compounds

The unique branched and unsaturated structure of this compound suggests its potential as a building block for novel therapeutic agents. The incorporation of this moiety could lead to new chemical entities with distinct pharmacological profiles. However, specific examples of biologically active compounds or therapeutic agents synthesized directly from this compound are not extensively reported in current scientific literature. General statements suggest that derivatives of similar unsaturated carboxylic acids could act as precursors for bioactive compounds in drug development.

Application in Agrochemical Synthesis

The synthesis of agrochemicals, particularly insecticides, often involves the use of specific carboxylic acid derivatives. The structural features of these acids are crucial for the biological activity of the final product.

Intermediate for Synthetic Pyrethroid Insecticides

There is no evidence in the available scientific literature to suggest that this compound is used as an intermediate in the synthesis of synthetic pyrethroid insecticides. The development of pyrethroids has historically focused on esters of chrysanthemic acid and its analogs, which are structurally distinct cyclopropane-containing carboxylic acids. nih.govarkat-usa.org The structure-activity relationships of pyrethroids are well-defined, and the acid component is a critical determinant of their insecticidal efficacy. nih.gov

Synthesis of Derivatives with Targeted Insecticidal Properties

Consistent with the lack of its use as a direct intermediate for existing pyrethroids, there is no documented synthesis of derivatives of this compound with targeted insecticidal properties. Research in the field of insecticides is ongoing, with a focus on discovering new active ingredients with improved efficacy and safety profiles. While the unique structure of this compound could theoretically be explored for this purpose, no such research has been published.

Data Tables

Table 1: Chemical Identity of this compound

PropertyValue
IUPAC NameThis compound
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
CAS Number60582-21-0

Table 2: Related Compounds in Synthesis

Compound NameRoleReference
Ethyl 3-methylbut-2-enoatePrecursor in the synthesis of Ciclopirox derivatives acs.orgnih.gov
3-Methylbut-2-enoic acidMentioned in a patent for Ciclopirox Olamine synthesis google.com

Role in Materials Science and Polymer Chemistry

The presence of a polymerizable double bond and a reactive carboxylic acid functional group makes this compound a potentially valuable monomer in polymer chemistry. Its incorporation into polymer chains can introduce specific physical and chemical properties, offering a route to materials with tailored performance characteristics.

Monomer for Polymer Production with Tailored Physical Properties

While extensive research specifically detailing the homopolymerization of this compound is not widely available in public literature, the principles of polymer science allow for predictions regarding its behavior as a monomer. The ethyl and methyl substituents on the butenoic acid backbone are expected to influence the properties of the resulting polymer in several ways.

The alkyl groups increase the steric hindrance around the polymerizable double bond, which may affect the rate of polymerization and the achievable molecular weight. Furthermore, these side chains are anticipated to impact the physical properties of the polymer, such as its glass transition temperature (Tg), solubility, and mechanical characteristics. Generally, the incorporation of bulky side groups can lower the Tg, leading to softer and more flexible materials. The specific arrangement and size of the ethyl and methyl groups in this compound would offer a unique balance of these effects.

In copolymers, this compound can be used to modify the properties of commodity polymers. For instance, its inclusion in acrylic or styrenic copolymers could alter their thermal stability, refractive index, and surface properties. The carboxylic acid moiety provides a site for post-polymerization modification, allowing for the introduction of further functionalities, cross-linking, or improving adhesion to various substrates.

Monomer PropertyExpected Influence on Polymer Properties
Ethyl and Methyl Substituents - Increased steric hindrance affecting polymerization kinetics.- Lowering of glass transition temperature (Tg), leading to increased flexibility.- Altered solubility characteristics.
Carboxylic Acid Group - Provides a reactive site for cross-linking.- Enhances adhesion to polar substrates.- Can be modified post-polymerization to introduce other functional groups.
Unsaturated Double Bond - Enables addition polymerization.- Can be a site for other chemical transformations.

Utility in Stereoselective Synthesis of Complex Natural Products and Analogues (e.g., carotenoids)

The stereoselective synthesis of complex natural products, such as carotenoids, requires precise control over the formation of carbon-carbon bonds and the geometry of double bonds. While direct utilization of this compound as a primary building block in well-established carotenoid syntheses is not prominently documented, its structural motifs are relevant to the construction of the polyene chains characteristic of these molecules.

Carotenoid biosynthesis in nature involves the iterative condensation of five-carbon isoprene units, specifically isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The carbon skeleton of this compound, a seven-carbon branched-chain carboxylic acid, can be conceptually dissected into units that are reminiscent of the building blocks used in terpenoid synthesis.

In synthetic chemistry, complex molecules are often constructed from smaller, strategically chosen fragments. Substituted butenoic acid derivatives can serve as valuable precursors for the formation of key intermediates in the total synthesis of natural products. For instance, stereocontrolled reactions involving such building blocks can be employed to establish the correct stereochemistry at specific positions along the carotenoid backbone.

While the direct application of this compound in this context is not explicitly detailed in available literature, its structure represents a type of synthon that could be valuable in the development of novel synthetic routes towards carotenoid analogues or other complex terpenoids. The ethyl and methyl substitutions could be exploited to influence the stereochemical outcome of key bond-forming reactions, a critical aspect of stereoselective synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.